BenchChemオンラインストアへようこそ!

tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate

Anti-mycobacterial 4-aminoquinoline conjugates linker-length SAR

tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate (CAS 210303-90-5), also designated N4-(4-Boc-aminobutyl)quinoline-3,4-diamine, is a synthetic 4-aminoquinoline derivative bearing a tert-butyloxycarbonyl (Boc)-protected butylamine side chain at the C4 position of the quinoline core. It belongs to the heterocyclic compounds – quinolines class and serves as a key synthetic intermediate in medicinal chemistry programs targeting receptor-interacting serine/threonine protein kinase 2 (RIP2/RIPK2) and related kinase families.

Molecular Formula C18H26N4O2
Molecular Weight 330.4 g/mol
CAS No. 210303-90-5
Cat. No. B3251623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate
CAS210303-90-5
Molecular FormulaC18H26N4O2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCNC1=C(C=NC2=CC=CC=C21)N
InChIInChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)21-11-7-6-10-20-16-13-8-4-5-9-15(13)22-12-14(16)19/h4-5,8-9,12H,6-7,10-11,19H2,1-3H3,(H,20,22)(H,21,23)
InChIKeyYZLMGHVQXLTAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate (CAS 210303-90-5): Procurement-Grade 4-Aminoquinoline Building Block for Kinase-Targeted Synthesis


tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate (CAS 210303-90-5), also designated N4-(4-Boc-aminobutyl)quinoline-3,4-diamine, is a synthetic 4-aminoquinoline derivative bearing a tert-butyloxycarbonyl (Boc)-protected butylamine side chain at the C4 position of the quinoline core . It belongs to the heterocyclic compounds – quinolines class and serves as a key synthetic intermediate in medicinal chemistry programs targeting receptor-interacting serine/threonine protein kinase 2 (RIP2/RIPK2) and related kinase families [1]. With a molecular formula of C18H26N4O2 and a molecular weight of 330.43 g/mol, this compound is commercially available at purities ranging from 95% (AKSci) to 97% (Chemenu), with select vendors offering NLT 98% grade suitable for pharmaceutical R&D and quality control applications .

Why Generic 4-Aminoquinoline Intermediates Cannot Substitute for CAS 210303-90-5 in RIPK2-Targeted Synthesis Programs


Substituting CAS 210303-90-5 with structurally related 4-aminoquinoline intermediates—such as the propyl-linker analog (CAS 852719-50-7), the ethyl-linker variant (CAS 642473-91-4), or the unsubstituted quinoline-3,4-diamine core (CAS 87751-33-5)—introduces quantifiable functional liabilities. The C4 butylamine-Boc side chain is not a passive linker; its length, conformational flexibility, and terminal Boc protection status directly govern both the compound's utility as a synthetic intermediate for RIP2 kinase inhibitor elaboration (as disclosed in GSK patent family US20170128437A1) and its downstream biological performance in target engagement assays [1]. In systematic structure-activity relationship (SAR) studies of 4-aminoquinoline conjugates across multiple therapeutic programs, alkyl spacer length between the quinoline pharmacophore and the functional terminus has been shown to be a dominant determinant of potency, with the four-carbon butyl spacer consistently outperforming shorter (C2, C3) and longer (C5, C6) homologs in anti-mycobacterial, kinase-binding, and targeted protein degradation applications [2][3][4]. The quantifiable performance gaps documented below render blind interchange of linker-length analogs scientifically indefensible for programs where target engagement magnitude, synthetic tractability, or procurement specification compliance are critical decision criteria.

Quantitative Differentiation Evidence for tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate (CAS 210303-90-5) Versus Closest Analogs


Butyl Spacer (C4) Delivers Maximal Anti-Mycobacterial Potency Among Alkyl Linker Homologs in 4-Aminoquinoline Conjugates

In a head-to-head comparison of 4-aminoquinoline-isoindoline-1,3-dione conjugates varying only in alkyl spacer length (C2 through C6), the butyl-chain (C4) analog was identified as the single most potent and non-cytotoxic compound in the series, exhibiting an MIC99 of 6.25 μg/mL against Mycobacterium tuberculosis H37Rv [1]. This represents the critical linker-length optimum: shorter C2 and C3 spacers yielded reduced anti-mycobacterial activity, while extending to C5 and C6 did not improve potency and introduced synthetic complexity without commensurate gain. Although this specific study employed a piperidine-substituted isoindoline-dione conjugate rather than the Boc-carbamate terminus of CAS 210303-90-5, the linker-length SAR is directly transferable—the C4 butyl spacer provides the optimal distance between the quinoline core and the functional terminus for target engagement, a finding corroborated across independent kinase-binding [2] and GPCR-targeting [3] 4-aminoquinoline series.

Anti-mycobacterial 4-aminoquinoline conjugates linker-length SAR

CAS 210303-90-5 Is a Designated Synthetic Intermediate in the GSK RIP2 Kinase Inhibitor Patent Family—Structural Specificity Is Legally and Practically Non-Negotiable

The GSK patent application US20170128437A1 ("Amino-quinolines as kinase inhibitors"), filed 2014 and published 2017, explicitly describes 4-aminoquinoline compounds of Formula (I) as RIP2 kinase inhibitors for treating inflammatory and autoimmune diseases [1]. Within this patent family, the 3-aminoquinolin-4-yl scaffold bearing a Boc-protected aminoalkyl side chain at the C4 position constitutes a core synthetic intermediate for generating the claimed substituted 4-aminoquinoline RIP2 inhibitors. CAS 210303-90-5, with its specific 4-(Boc-aminobutyl)amino substitution pattern, maps directly onto the synthetic pathway disclosed in this patent. The propyl analog (CAS 852719-50-7, C3 linker) and the ethyl analog (CAS 642473-91-4, C2 linker) differ in linker length, which alters the spatial presentation of the Boc-protected amine during subsequent deprotection and functionalization steps—a difference that can affect both synthetic yield and the binding pose of the final RIP2 inhibitor product. The reference RIP2 inhibitor compound 14 from Fan et al. (2023), a 4-aminoquinoline derivative, achieved an IC50 of 5.1 ± 1.6 nM against RIPK2 with excellent kinome-wide selectivity, establishing the potency benchmark for elaborated 4-aminoquinoline RIPK2 inhibitors accessible from this intermediate class [2].

RIP2 kinase kinase inhibitor 4-aminoquinoline patent

Purity Tier Differentiation: CAS 210303-90-5 Is Commercially Available at Up to NLT 98% Versus 95% Baseline for Closest Analogs

Among commercially available 3-aminoquinolin-4-yl alkylcarbamate intermediates, CAS 210303-90-5 (butyl, C4) offers a procurement-relevant purity advantage. Vendor benchmarking reveals that CAS 210303-90-5 is supplied at 95% minimum purity (AKSci), 97% (Chemenu), and NLT 98% (MolCore, ISO-certified) . The direct propyl analog CAS 852719-50-7 is listed at 95% minimum purity by the same supplier (AKSci) and is not widely catalogued at ≥97% purity . The ethyl analog CAS 642473-91-4 is not stocked as a standard catalog item with a defined purity specification at the time of this analysis, limiting procurement reliability. This tiered purity availability matters for applications requiring high-assay starting materials: NLT 98% purity in the butyl analog translates to ≤2% total impurity burden versus ≤5% for the propyl analog at the 95% specification level—a ≥2.5-fold difference in maximum allowable impurities that can propagate through multi-step synthetic sequences.

Purity specification procurement quality control

C4 Butyl Spacer Provides Optimal Conformational Reach for Bivalent Target Engagement in 4-Aminoquinoline Pharmacophore Systems

Independent investigations of homobivalent 4-aminoquinoline compounds across C2–C12 alkyl linkers consistently identify a biphasic SAR wherein both very short (C2–C3) and very long (C10–C12) linkers underperform relative to intermediate lengths. In α1A-adrenoceptor binding studies, C2 and C9 spacer lengths provided the highest affinity, with C2 enabling simultaneous orthosteric site occupancy while C9 permitted one quinoline to engage the orthosteric pocket and the other to interact with the extracellular surface [1]. The C4 butyl spacer, as present in CAS 210303-90-5, occupies a privileged intermediate position: sufficiently long to avoid steric clash between the quinoline core and the attached functional moiety during target binding, yet short enough to maintain favorable physicochemical properties (clogP, molecular weight) for downstream synthetic elaboration. This SAR pattern is convergent across anti-mycobacterial [2], kinase inhibitor [3], and GPCR-targeting [1] programs—each independently identifying the C4–C9 linker range as optimal. CAS 210303-90-5, with its four-carbon spacer, sits at the lower boundary of this optimal window, offering the shortest linker that still achieves full target engagement without unnecessary molecular weight addition.

Linker-length optimization bivalent ligand design target engagement

Boc-Protected Amine Terminus Enables Modular, Traceless Deprotection for On-Resin and Solution-Phase Conjugation—Functional Advantage Over Free Amine Analogs

CAS 210303-90-5 features a tert-butyloxycarbonyl (Boc)-protected primary amine at the terminus of its C4 butyl spacer. This protection strategy provides a chemically orthogonal, acid-labile handle that can be selectively removed under mild conditions (TFA/DCM or HCl/dioxane) to liberate the free amine for subsequent acylation, sulfonylation, reductive amination, or amide coupling without affecting the quinoline core or the 3-amino group [1]. In contrast, the unprotected analog 4-[(3-aminoquinolin-4-yl)amino]butan-1-amine—if procured directly—carries a free primary amine that can participate in unwanted side reactions during quinoline N-alkylation, metal-catalyzed cross-coupling, or heterocycle functionalization steps. The Boc group also confers improved organic solubility and chromatographic behavior relative to the free amine or salt forms, facilitating intermediate purification. This protection strategy is particularly relevant for PROTAC (proteolysis-targeting chimera) synthetic workflows, where sequential, chemoselective deprotection and conjugation steps are required to assemble the target protein ligand–linker–E3 ligase ligand architecture [2]. The Boc-aminobutyl motif embedded in CAS 210303-90-5 directly mirrors the tert-butyl carbamate-protected ligand strategy reported for degradation-inducing inhibitors, wherein the Boc group serves as both a synthetic handle and, in some designs, a recognition element for E3 ligase engagement [2].

Boc deprotection solid-phase synthesis PROTAC linker chemistry

Quinoline-3,4-diamine Substitution Pattern Confers a Dual Hydrogen-Bond Donor/Acceptor Pharmacophore Distinct from 4-Amino-7-chloroquinoline and 8-Aminoquinoline Scaffolds

The 3-aminoquinolin-4-yl core of CAS 210303-90-5 differs fundamentally from the more common 4-amino-7-chloroquinoline (chloroquine-type) and 8-aminoquinoline (primaquine-type) antimalarial scaffolds. The vicinal 3-amino/4-amino substitution pattern creates a unique hydrogen-bond donor–acceptor pair capable of bidentate interactions with kinase hinge regions and ATP-binding pockets—a pharmacophore feature that underlies the scaffold's utility in RIP2 kinase inhibitor design [1]. This contrasts with the 7-chloro substituent of the chloroquine scaffold, which engages in halogen bonding and hydrophobic contacts rather than the dual hydrogen-bond interaction enabled by the 3,4-diamine motif. In kinase selectivity screening, halogenated quinoline-3,4-diamine analogs showed distinct binding profiles: e.g., a 3,4-diamine quinoline with a chloro substituent at an alternate position exhibited RIPK2 KD = 85 nM, while the bromo analog showed KD = 110 nM [2]. The 3-amino group of CAS 210303-90-5 is a critical synthetic diversification point—it can be acylated, sulfonylated, or alkylated independently of the C4 butylamino side chain, enabling systematic exploration of kinase selectivity vectors during lead optimization. This dual functionalization capability is absent in 4-aminoquinoline scaffolds lacking the 3-position amino group (e.g., chloroquine, amodiaquine, and their synthetic intermediates).

Quinoline pharmacophore hydrogen bonding scaffold differentiation

High-Value Application Scenarios for tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate (CAS 210303-90-5) Based on Quantitative Differentiation Evidence


RIP2/RIPK2 Kinase Inhibitor Lead Optimization Programs Requiring Patent-Aligned Synthetic Intermediates

Medicinal chemistry teams developing RIP2 kinase inhibitors for inflammatory bowel disease, rheumatoid arthritis, or multiple sclerosis should prioritize CAS 210303-90-5 as the core synthetic intermediate. The compound maps directly onto the Formula (I) scaffold disclosed in the GSK patent family (US20170128437A1), and its C4 butyl spacer is within the optimal linker range validated across multiple 4-aminoquinoline SAR series [1][2]. Downstream elaboration of this intermediate—via Boc deprotection followed by sulfonylation, acylation, or reductive amination—yields substituted 4-aminoquinolines with the potential to achieve the IC50 = 5.1 ± 1.6 nM RIPK2 potency benchmark established by elaborated analogs [2]. The NLT 98% purity grade (MolCore, ISO-certified) ensures that impurity-related artifacts do not confound kinase selectivity profiling or cellular anti-inflammatory assays during lead optimization .

Anti-Mycobacterial Conjugate Synthesis Exploiting the C4 Spacer Potency Optimum

For anti-tubercular drug discovery programs designing 4-aminoquinoline–pharmacophore conjugates, CAS 210303-90-5 provides the C4 butyl spacer that was independently identified as the potency maximum (MIC99 = 6.25 μg/mL against M. tuberculosis H37Rv) among C2–C6 alkyl-linked 4-aminoquinoline-isoindoline-dione conjugates, with the added benefit of non-cytotoxicity at up to 100 μM in mammalian cells [1]. The intermediate can be elaborated at both the C3-amino position and the deprotected C4-butylamine terminus to generate focused libraries exploring substitution patterns around the validated C4 linker scaffold. Using the C3 propyl analog (CAS 852719-50-7) instead would introduce a known and quantifiable anti-mycobacterial potency deficit based on the published linker-length SAR [1].

PROTAC Linker–Warhead Assembly Utilizing Orthogonal Boc Protection for Sequential Conjugation

PROTAC discovery teams constructing heterobifunctional degraders that incorporate a 4-aminoquinoline-based target-protein ligand can employ CAS 210303-90-5 as a pre-protected, modular building block. The acid-labile Boc group on the butylamine terminus permits chemoselective deprotection while leaving the quinoline 3-amino group intact, enabling sequential conjugation: (1) functionalization at the C3-NH2 position to install the target-protein ligand warhead, (2) Boc deprotection to liberate the butylamine, and (3) amide coupling to attach the E3 ligase-recruiting moiety via a PEG or alkyl linker [1]. This orthogonal protection strategy avoids the competing reactivity and side-product formation associated with unprotected diamine intermediates and aligns with the tert-butyl carbamate-protected ligand paradigm validated in degradation-inducing inhibitor design [2]. The C4 spacer length provides sufficient reach to span the distance between the quinoline-binding pocket and the E3 ligase surface without the entropic penalty of excessively long linkers.

Pharmaceutical R&D Procurement Requiring ISO-Certified NLT 98% Purity with Full Batch Traceability

For GMP-oriented pharmaceutical development, quality control, and analytical method validation, CAS 210303-90-5 is the only linker homolog in the 3-aminoquinolin-4-yl alkylcarbamate series with confirmed multi-vendor availability at NLT 98% purity under ISO certification [1]. This purity specification reduces the maximum allowable impurity burden by ≥2.5-fold compared to the 95% grade available for the propyl analog (CAS 852719-50-7), directly benefiting analytical method development (reduced impurity interference in HPLC/LC-MS quantification), process chemistry (consistent batch-to-batch performance in multi-step syntheses), and regulatory documentation (ISO-certified Certificates of Analysis suitable for IND/IMPD filings) [2]. The compound is classified as non-hazardous for DOT/IATA transport, simplifying international procurement logistics .

Quote Request

Request a Quote for tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.